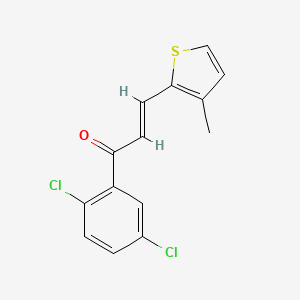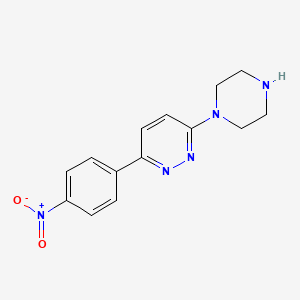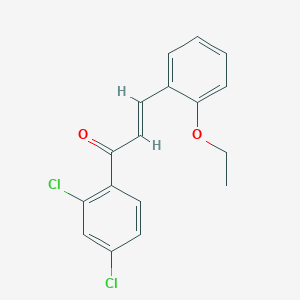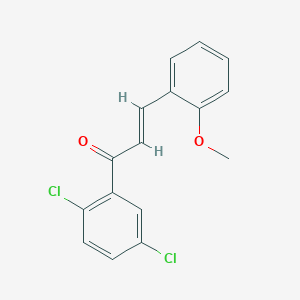
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, otherwise known as 2E-DMMT, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the class of compounds known as organosulfur compounds and was first synthesized in the lab in 2020. 2E-DMMT has been studied for its ability to act as an inhibitor of certain enzymes, and its biochemical and physiological effects have been explored in detail.
Applications De Recherche Scientifique
2E-DMMT has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2E-DMMT may be useful in the treatment of inflammation and pain. In addition, 2E-DMMT has been studied for its potential applications in the treatment of certain cancers, such as breast cancer.
Mécanisme D'action
2E-DMMT acts as an inhibitor of certain enzymes, such as COX-2. It does this by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This inhibition of enzyme activity leads to a decrease in the production of prostaglandins, which can reduce inflammation and pain.
Biochemical and Physiological Effects
2E-DMMT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2, which can reduce inflammation and pain. In addition, 2E-DMMT has been found to have anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2E-DMMT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. Additionally, 2E-DMMT is relatively non-toxic and has a low potential for side effects, making it a safe compound for use in experiments. However, 2E-DMMT has some limitations, such as its relatively low solubility in aqueous solutions and its potential for rapid degradation in certain environments.
Orientations Futures
There are several potential future directions for 2E-DMMT research. One potential direction is to further explore its potential applications in the treatment of certain cancers, such as breast cancer. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes, such as those involved in the production of other hormones or neurotransmitters. Another potential direction is to explore the biochemical and physiological effects of 2E-DMMT in more detail, such as its effects on inflammation and pain pathways. Finally, further research could be done to explore the potential advantages and limitations of 2E-DMMT for lab experiments, such as its solubility and stability.
Méthodes De Synthèse
2E-DMMT is synthesized through a multi-step synthesis process. The first step involves the condensation of 2, 5-dichlorophenol and 3-methylthiophene in the presence of a base and a catalyst. This reaction produces a 1,3-dichloro-2-methylthiophene product. The second step involves the reaction of the 1,3-dichloro-2-methylthiophene with a Grignard reagent to form a 1-chloro-3-methylthiophene intermediate. This intermediate is then reacted with an alkyl halide to form the final product, 2E-DMMT.
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-9-6-7-18-14(9)5-4-13(17)11-8-10(15)2-3-12(11)16/h2-8H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIPAOUSCMJCCX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)











